S-benzyl-D-cysteine
Overview
Description
S-Benzyl-D-cysteine is a derivative of the amino acid cysteine . It has a molecular formula of C10H13NO2S and a molecular weight of 211.30 . The IUPAC name for this compound is (2S)-2-amino-3-benzylsulfanylpropanoic acid .
Synthesis Analysis
A new method for the synthesis of glycyrrhizic acid (GA) conjugates with S-benzyl-L-cysteine using 1-ethyl-3-(3-dimethylaminoproopyl)carbodiimide has been proposed . This method has been used to facilitate the synthesis of complex disulfide-rich peptides .
Molecular Structure Analysis
The molecular structure of S-Benzyl-D-cysteine consists of a benzyl group attached to a cysteine molecule . The InChI key for this compound is GHBAYRBVXCRIHT-SECBINFHSA-N .
Chemical Reactions Analysis
Cysteine protecting groups, including S-Benzyl-D-cysteine, have been used in peptide and protein chemistry over the last several decades . These groups have facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Physical And Chemical Properties Analysis
S-Benzyl-D-cysteine appears as a crystalline substance with a purity of ≥ 99% (HPLC). It has a melting point of 209-211 °C and should be stored at 2-8 °C .
Scientific Research Applications
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- Summary of the Application : S-benzyl-D-cysteine is used as a protecting group in peptide and protein science . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .
- Methods of Application : Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
- Results or Outcomes : This has led to advancements in peptide synthesis and protein science .
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Removal of Cadmium (II) Ion from Water
- Summary of the Application : S-Benzyl-L-cysteine has been impregnated into the silica gel network using the sol-gel technique to form nanoscale hydrophobic particles . This new material is capable of adsorbing Cd 2+ ions .
- Methods of Application : The new material of the general formula SG-BCys has been fully characterized by SEM, ATR-IR, and PXRD . The presence of new functional groups such as carboxyl and amine within the network SG-BCys is capable of adsorbing Cd 2+ ions .
- Results or Outcomes : The impregnated material exhibits remarkably improved trapping of Cd 2+ ions from water achieving 98% at a higher temperature of 55°C, dosage = 2 g L −1, 80 rpm, Ci = 5 mg L −1, and pH i = 7 . The sorption behavior of Cd 2+ ion onto SG-BCys follows Langmuir isotherm models (R 2 > 0.9993). The sorption mechanism follows the pseudo-second-order model (R 2 = 0.9918) .
Future Directions
Cysteine redox chemistry, which includes S-Benzyl-D-cysteine, is widely used in nature to direct protein assembly. This has inspired chemists to design self-assembling peptides, and significant progress has been made in this field . The future of S-Benzyl-D-cysteine and similar compounds lies in their potential applications in peptide synthesis and protein science .
properties
IUPAC Name |
(2S)-2-amino-3-benzylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAYRBVXCRIHT-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Benzylcysteine |
Citations
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